

# In-Depth Technical Guide to Boc-Pyr-Oet (CAS: 144978-12-1)

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## Compound of Interest

Compound Name: *Boc-Pyr-Oet*

Cat. No.: *B558218*

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## Core Chemical Identity and Properties

N-tert-Butoxycarbonyl-L-pyroglutamic acid ethyl ester, commonly referred to as **Boc-Pyr-Oet**, is a protected amino acid derivative with the CAS Registry Number 144978-12-1. It serves as a crucial chiral building block in synthetic organic and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the ethyl ester at the carboxylic acid function allows for controlled and selective reactions in complex molecular syntheses.

This white to off-white crystalline powder is primarily utilized as a synthetic intermediate in the pharmaceutical industry for the preparation of a variety of active pharmaceutical ingredients (APIs), including antiviral agents and enzyme inhibitors.<sup>[1][2]</sup>

## Quantitative Physicochemical Data

Property	Value	Source(s)
CAS Number	144978-12-1	[2][3]
Molecular Formula	C <sub>12</sub> H <sub>19</sub> NO <sub>5</sub>	[2][3]
Molecular Weight	257.28 g/mol	[2][3]
Appearance	White to off-white crystalline powder	[2]
Melting Point	54 °C	[2]
Boiling Point	375.0 ± 35.0 °C at 760 mmHg	[2]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[2]
Solubility	Soluble in Methanol	[1]

## Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and quality control of **Boc-Pyr-Oet**. While comprehensive spectral data from open-access scientific literature is limited, typical spectral characteristics can be inferred from its structure and data for similar compounds. For definitive identification, it is recommended to acquire spectra on the specific lot being used.

- <sup>1</sup>H-NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the ethyl ester group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), and the protons of the pyroglutamate ring system.
- <sup>13</sup>C-NMR (Carbon-13 Nuclear Magnetic Resonance): Carbonyl signals for the lactam, ester, and carbamate groups are expected, in addition to signals for the aliphatic carbons of the pyroglutamate ring, the ethyl group, and the Boc group.
- IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the carbonyl stretching vibrations of the lactam, ester, and urethane functionalities.
- MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the Boc group and other

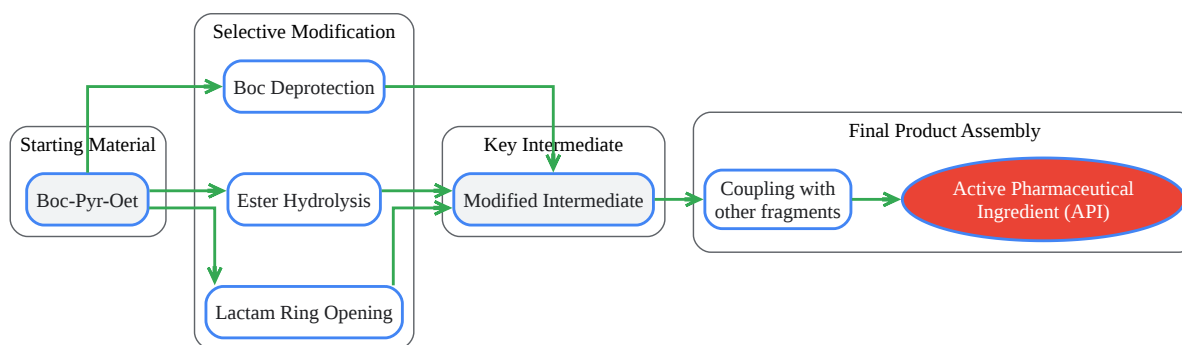
fragments.

## Role in Pharmaceutical Synthesis

**Boc-Pyr-Oet** is a valuable intermediate in the synthesis of complex pharmaceutical agents due to its rigid, conformationally constrained pyroglutamic acid core. This scaffold can enhance the stability and improve the pharmacological properties of the final drug molecule.<sup>[1]</sup> Its primary applications are in the synthesis of Hepatitis C Virus (HCV) protease inhibitors, alkyl renin inhibitors, and the  $\beta$ -lactamase inhibitor Avibactam.<sup>[1]</sup>

## Logical Workflow for Pharmaceutical Synthesis

The general synthetic strategy involving **Boc-Pyr-Oet** leverages the differential stability of the Boc and ethyl ester protecting groups, allowing for their selective removal and subsequent modification at either the nitrogen or the carboxylic acid position.



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General synthetic workflow using **Boc-Pyr-Oet**.

## Experimental Protocols

While specific, detailed industrial synthesis protocols are proprietary, the following sections outline general experimental procedures based on patent literature and common organic synthesis methodologies.

## Synthesis of Boc-Pyr-Oet

A common method for the preparation of **Boc-Pyr-Oet** involves the N-protection of L-pyroglutamic acid ethyl ester.

Materials:

- L-pyroglutamic acid ethyl ester
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
- 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

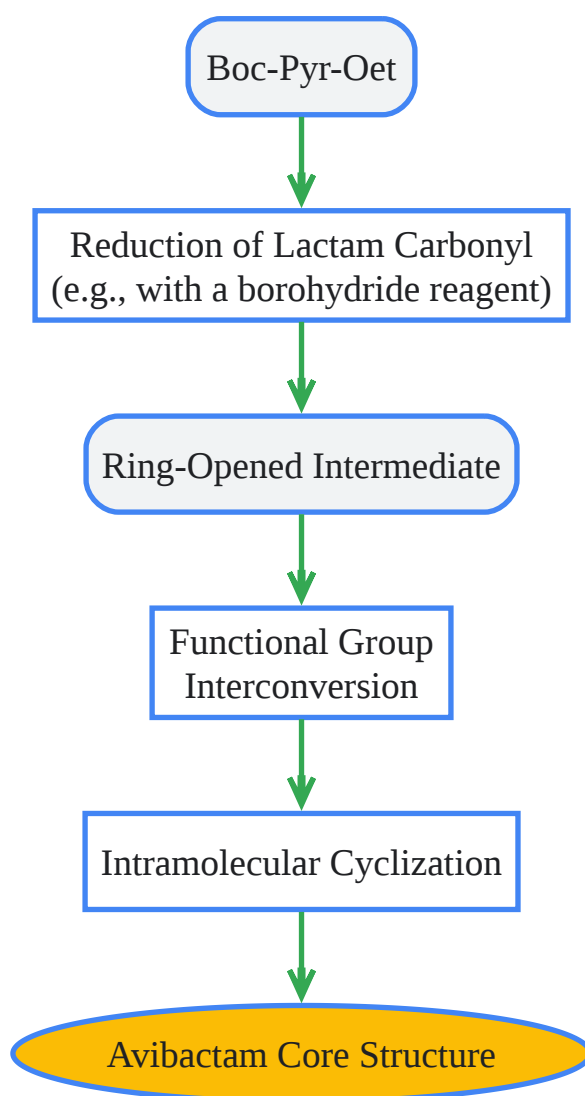
- Dissolve L-pyroglutamic acid ethyl ester in dichloromethane.
- Add a catalytic amount of DMAP to the solution.
- To this stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and wash it sequentially with water and brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography or recrystallization to obtain pure **Boc-Pyr-Oet**.

## Exemplary Use in Synthesis: Preparation of an Avibactam Intermediate

**Boc-Pyr-Oet** is a known starting material for the synthesis of Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor. The synthesis involves a multi-step process, a key part of which is the reductive opening of the pyroglutamate ring.

Conceptual Experimental Workflow for Avibactam Intermediate Synthesis:



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Conceptual workflow for Avibactam intermediate synthesis.

Note: The actual synthesis of Avibactam from **Boc-Pyr-Oet** is a complex, multi-step process that may involve different reagents and intermediates than depicted in this conceptual workflow. The patent literature should be consulted for more detailed synthetic routes.

## Biological Activity and Signaling Pathways

There is currently no evidence in the public domain to suggest that **Boc-Pyr-Oet** itself possesses any significant biological activity or directly participates in cellular signaling pathways. Its utility in drug development is as a chiral scaffold and a protected amino acid derivative, which, upon incorporation into a larger molecule, contributes to the overall structure

and properties of the final active pharmaceutical ingredient. The biological activity and mechanism of action are determined by the final synthesized drug molecule, not the **Boc-Pyr-Oet** intermediate.

## Safety and Handling

As with any chemical reagent, **Boc-Pyr-Oet** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**Boc-Pyr-Oet** (CAS: 144978-12-1) is a fundamentally important building block in modern pharmaceutical synthesis. Its protected, chiral, and conformationally constrained structure makes it an ideal starting material for the synthesis of complex drug molecules. While it does not exhibit intrinsic biological activity, its role as a key intermediate in the production of drugs like Avibactam underscores its significance in the field of drug development. Researchers and scientists working with this compound should have a thorough understanding of its chemical properties and handle it with appropriate safety precautions.

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